1-hexadecoxy-4-isothiocyanatobenzene
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Overview
Description
1-hexadecoxy-4-isothiocyanatobenzene is an organic compound with the molecular formula C23H37NOS. It is characterized by a long hexadecyl chain attached to a benzene ring, which is further substituted with an isothiocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hexadecoxy-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-hexadecoxy-4-aminobenzene with thiophosgene or other thiocarbonyl transfer reagents. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions . Another method involves the desulfurization of dithiocarbamic acid salts using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of environmentally friendly reagents and solvents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-hexadecoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-hexadecoxy-4-isothiocyanatobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hexadecoxy-4-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-hexyl-4-isothiocyanatobenzene: Similar structure but with a shorter alkyl chain.
4-(hexadecyloxy)phenyl isothiocyanate: Similar structure with slight variations in the substituents.
Uniqueness
1-hexadecoxy-4-isothiocyanatobenzene is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
6637-40-7 |
---|---|
Molecular Formula |
C23H37NOS |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
1-hexadecoxy-4-isothiocyanatobenzene |
InChI |
InChI=1S/C23H37NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(17-19-23)24-21-26/h16-19H,2-15,20H2,1H3 |
InChI Key |
QZYKAALLMYWYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
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